molecular formula C21H13ClN2O6 B4672831 4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

Cat. No. B4672831
M. Wt: 424.8 g/mol
InChI Key: WLCOVNYUMUWDIT-GZTJUZNOSA-N
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Description

The compound 4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one is a synthetic organic molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CBO-NBO, and it is a member of the oxazolone family of compounds. CBO-NBO has been shown to have several unique properties that make it an attractive candidate for use in various scientific studies.

Mechanism of Action

The mechanism of action of CBO-NBO is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of bacterial and fungal growth.
Biochemical and Physiological Effects:
CBO-NBO has several biochemical and physiological effects that make it a promising candidate for use in scientific research. In addition to its anti-cancer, antibacterial, and antifungal properties, CBO-NBO has also been shown to have anti-inflammatory and antioxidant effects. These effects make CBO-NBO a potential candidate for use in the development of new drugs for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CBO-NBO in lab experiments is its high purity and quality. The synthesis of CBO-NBO yields a product that is free from impurities and suitable for use in a variety of experiments. However, one of the main limitations of using CBO-NBO is its high cost and the time-consuming process required for its synthesis.

Future Directions

There are several future directions for research on CBO-NBO. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CBO-NBO and its potential applications in scientific research.

Scientific Research Applications

CBO-NBO has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CBO-NBO has been shown to have potent anti-cancer properties, and it has been used in several studies to inhibit the growth of cancer cells. Additionally, CBO-NBO has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.

properties

IUPAC Name

(4E)-4-[[2-[(4-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O6/c22-15-5-3-13(4-6-15)12-29-18-8-7-16(24(26)27)10-14(18)11-17-21(25)30-20(23-17)19-2-1-9-28-19/h1-11H,12H2/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOVNYUMUWDIT-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[[2-[(4-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 2
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4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 3
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4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 4
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4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 5
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4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one

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